2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide
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Overview
Description
Molecular Structure Analysis
The molecular weight of FMA is 304.36. For a more detailed molecular structure analysis, additional resources or specialized software would be required.Physical And Chemical Properties Analysis
FMA has a molecular weight of 304.36. Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide is not fully understood. However, it has been proposed that this compound may exert its anticancer effects through the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, this compound may prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. It has also been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer development and progression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. However, one limitation is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
Further research is needed to fully understand the mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide and its potential as an anticancer agent. Future studies could focus on optimizing the synthesis method to improve the solubility and bioavailability of this compound. Additionally, more in vivo studies are needed to determine the efficacy and safety of this compound in animal models. Finally, clinical trials are needed to evaluate the potential of this compound as a cancer treatment in humans.
Synthesis Methods
2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide can be synthesized through a multi-step process involving the reaction of 2-furylacetonitrile with hydrazine hydrate to form 2-(furylmethyl)hydrazine. This is then reacted with 2-methoxy-5-methylbenzaldehyde to form the Schiff base, which is further reacted with thiosemicarbazide to produce this compound.
Scientific Research Applications
2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide has been studied extensively for its potential anticancer activity. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit cell proliferation in these cancer cells.
properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-5-6-13(19-2)12(8-10)17-14(18)15(21)16-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXBPMQDNSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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